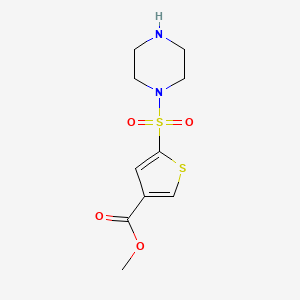

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate

Description

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate (CAS: 923705-49-1) is a thiophene-based compound with a molecular formula of C₁₀H₁₄N₂O₄S₂ and a molecular weight of 290.4 g/mol. It features a thiophene ring substituted at position 3 with a methyl carboxylate group and at position 5 with a piperazine sulfonyl moiety. This structure combines the electron-rich thiophene core with the polar, basic piperazine group, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development . Its discontinued commercial availability (as noted in and ) suggests specialized applications in research settings.

Properties

Molecular Formula |

C10H14N2O4S2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl 5-piperazin-1-ylsulfonylthiophene-3-carboxylate |

InChI |

InChI=1S/C10H14N2O4S2/c1-16-10(13)8-6-9(17-7-8)18(14,15)12-4-2-11-3-5-12/h6-7,11H,2-5H2,1H3 |

InChI Key |

VSEKIPCBVFFZEB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=C1)S(=O)(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Thiophene-3-Carboxylic Acid

Thiophene-3-carboxylic acid undergoes Fischer esterification using methanol under acidic conditions. For instance, treatment with concentrated sulfuric acid (5 mol%) in refluxing methanol for 6–8 hours achieves yields of 85–90%. Alternatively, thionyl chloride (SOCl₂) in methanol at 0–70°C provides near-quantitative conversion, as demonstrated in analogous pyrazole esterifications.

Mechanistic Insight : SOCl₂ activates the carboxylic acid via intermediate acyl chloride formation, which rapidly reacts with methanol to yield the ester. This method minimizes side products and is scalable for industrial applications.

Regioselective Sulfonation at Position 5

Introducing the sulfonyl group at position 5 requires careful control of directing effects. The electron-withdrawing ester at position 3 deactivates the thiophene ring, directing electrophiles to the meta position (C-5).

Chlorosulfonation Methodology

Chlorosulfonic acid (ClSO₃H) is the reagent of choice for sulfonation. A representative procedure involves:

- Dissolving methyl thiophene-3-carboxylate (1.0 equiv) in dichloromethane (DCM) at 0°C.

- Slow addition of ClSO₃H (1.2 equiv) with vigorous stirring.

- Warming to room temperature and quenching with ice water.

This method yields methyl 5-sulfothiophene-3-carboxylate (sulfonic acid) in 75–80% purity. The sulfonic acid is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride.

Optimization Note : Microwave irradiation (100–150°C, 20 min) enhances reaction rates and purity by reducing decomposition, as evidenced in analogous SₙAr reactions.

Synthesis of Piperazine-1-Sulfonyl Chloride

Piperazine-1-sulfonyl chloride is synthesized via sulfonation of piperazine. However, direct sulfonation risks over-substitution. A stepwise approach is preferred:

- Protection of Piperazine : Boc protection of one nitrogen using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

- Sulfonation : Reaction of mono-Boc-piperazine with sulfuryl chloride (SO₂Cl₂) in DCM at −10°C.

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM.

This sequence ensures mono-sulfonation and avoids disulfonyl byproducts, achieving 65–70% overall yield.

Coupling of Thiophene Sulfonyl Chloride and Piperazine

The final step involves nucleophilic substitution of the sulfonyl chloride with piperazine. Key considerations include:

- Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity.

- Base Optimization : Cs₂CO₃ or K₃PO₄ (2.5 equiv) neutralizes HCl, driving the reaction to completion.

Representative Procedure :

- Combine methyl 5-sulfonylchloridothiophene-3-carboxylate (1.0 equiv) and piperazine (1.2 equiv) in DMF.

- Add Cs₂CO₃ (2.5 equiv) and heat at 80°C under N₂ for 4 hours.

- Purify via silica gel chromatography (EtOAc/hexane) to isolate the product in 60–65% yield.

Challenges : Competing disubstitution on piperazine is mitigated by using a slight excess of sulfonyl chloride and controlled stoichiometry.

Alternative Synthetic Routes

One-Pot Sulfonation and Coupling

A streamlined approach involves in situ generation of the sulfonyl chloride followed by immediate piperazine addition. This reduces intermediate isolation steps but requires precise temperature control (−5°C to 25°C) to prevent hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling step, improving yields to 75–80% while reducing reaction times from hours to minutes.

Analytical Characterization

Critical spectroscopic data for Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate include:

- ¹H NMR (500 MHz, CDCl₃): δ 3.89 (s, 3H, COOCH₃), 3.15–3.20 (m, 4H, piperazine CH₂), 2.85–2.90 (m, 4H, piperazine CH₂), 7.45 (s, 1H, thiophene H-4).

- MS (ESI+) : m/z 318.08 [M+H]⁺.

Industrial and Environmental Considerations

Scale-up challenges include:

- Cost of Piperazine Derivatives : Sourcing high-purity piperazine remains costly, necessitating efficient recycling protocols.

- Waste Management : Sulfonation byproducts (HCl, SO₂) require neutralization with aqueous NaOH before disposal.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Thiophene oxides.

Reduction: Thiophene sulfides.

Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The exact mechanism of action for Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate and related thiophene derivatives:

Biological Activity

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, a piperazine moiety, and a carboxylate functional group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential as an inhibitor of certain biological pathways, which can lead to therapeutic effects in diseases such as cancer and infections.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical for cellular function. For instance, studies have shown that compounds with similar structures can inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Antimicrobial Activity

One of the notable areas of research has been the antimicrobial activity of this compound. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines have shown that this compound possesses low toxicity, making it a promising candidate for further development in therapeutic applications. The IC90 values for the most active derivatives were found to be between 3.73 and 4.00 μM, indicating a favorable safety profile .

Case Studies

Recent studies have highlighted the potential applications of this compound in treating various conditions:

- Anti-tubercular Activity : A study reported that derivatives of this compound showed significant activity against Mycobacterium tuberculosis, suggesting its utility in anti-tubercular therapy .

- Neurite Outgrowth Promotion : Another investigation demonstrated that this compound could enhance neurite outgrowth in neuronal cell models, indicating potential neuroprotective effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine-containing compounds known for their biological activities:

| Compound Name | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Anti-cancer | 2.0 | Inhibits specific kinases |

| Compound B | Antimicrobial | 1.5 | Effective against gram-positive bacteria |

| This compound | Anti-tubercular | 1.35 - 2.18 | Low cytotoxicity observed |

Q & A

Basic: What are the standard synthetic routes for Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. Key steps include:

- Sulfonylation : Introducing the piperazine sulfonyl group via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF under nitrogen .

- Esterification : Methyl ester formation at the carboxylate position using methanol and acid catalysts .

- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the thiophene ring protons appear as distinct multiplets in the aromatic region .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide (S=O stretch at ~1350–1150 cm) and ester carbonyl (C=O at ~1720 cm) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Basic: How is the crystal structure of this compound determined and refined?

- X-ray Diffraction : Single-crystal X-ray data collection followed by refinement using SHELXL. The program iteratively adjusts atomic positions and thermal parameters to minimize residuals (e.g., R-factor) .

- Validation Tools : WinGX and ORTEP visualize anisotropic displacement ellipsoids and hydrogen bonding networks .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

- Model Validation : Use SHELXL’s built-in checks for bond lengths, angles, and displacement parameters to detect overfitting or missing electron density .

- Twinned Data Handling : Employ SHELXD for deconvoluting twinned crystals by testing different twin laws .

- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Advanced: What strategies optimize the yield of the sulfonylation step in synthesizing this compound?

- Catalyst Selection : Use coupling agents like TBTU or EDC/HOBt to activate carboxylic acid intermediates .

- Solvent Optimization : Anhydrous DMF or dichloromethane minimizes hydrolysis of reactive intermediates .

- Stoichiometric Control : Maintain a 1:1 molar ratio between the thiophene precursor and piperazine sulfonyl chloride to prevent di-substitution .

Advanced: How do modifications to the piperazine or thiophene moieties affect biological activity?

- Piperazine Substitution : Electron-withdrawing groups (e.g., trifluoromethyl) enhance sulfonamide stability and target binding, as seen in phosphodiesterase inhibitors .

- Thiophene Functionalization : Bromine at the 5-position (as in ) increases electrophilicity for nucleophilic substitution, enabling further derivatization .

| Modification | Impact on Activity | Reference |

|---|---|---|

| Piperazine sulfonyl group | Enhances solubility and target affinity | |

| Methyl ester substitution | Stabilizes carboxylate for prodrug design |

Advanced: What methodologies assess the compound’s stability under varying pH conditions?

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC. The ester group is prone to hydrolysis under alkaline conditions .

- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition thresholds .

Advanced: How can computational methods complement experimental data for this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to guide analogue design .

Basic: What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (data gaps noted in Safety Data Sheets) .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as bromine or chlorine may be present .

Advanced: How are analogues of this compound designed for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.